(4-Methoxyphenyl)hydrazine

Catalog No.
S1904792
CAS No.
3471-32-7
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methoxyphenyl)hydrazine

CAS Number

3471-32-7

Product Name

(4-Methoxyphenyl)hydrazine

IUPAC Name

(4-methoxyphenyl)hydrazine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3

InChI Key

PVRSIFAEUCUJPK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NN

Canonical SMILES

COC1=CC=C(C=C1)NN

Antiproliferative Effects:

Studies have investigated (4-Methoxyphenyl)hydrazine's ability to inhibit the proliferation of cancer cells. Research suggests it may work by:

  • Disrupting DNA synthesis
  • Inhibiting the production of RNA, proteins, and lipids essential for cell growth [Source: Biosynth [online catalog]]

Investigation in Specific Cancers:

Research has explored the potential effectiveness of (4-Methoxyphenyl)hydrazine against certain cancers, including:

  • Lung cancer [Source: Biosynth [online catalog]]
  • Breast cancer [Source: Biosynth [online catalog]]

(4-Methoxyphenyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a para-methoxyphenyl moiety. Its chemical formula is C8H10N2O, and it features a methoxy group (-OCH₃) at the para position relative to the hydrazine group (-NH-NH₂). This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactive nature and potential biological activities.

, including:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  • Cyclization Reactions: It may undergo cyclization to form pyrazole derivatives when reacted with α,β-unsaturated carbonyl compounds.
  • Reduction Reactions: The hydrazine group can be reduced to amines, allowing for further functionalization.

For example, in one synthesis procedure, (4-methoxyphenyl)hydrazine reacts with phenylacetone under acidic conditions to yield 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole .

Research indicates that (4-methoxyphenyl)hydrazine exhibits various biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Activity: Certain studies suggest that compounds derived from (4-methoxyphenyl)hydrazine may possess anticancer properties, although further research is necessary to elucidate their mechanisms of action.
  • Anti-inflammatory Effects: Preliminary investigations indicate potential anti-inflammatory activity, making it a candidate for further pharmacological studies.

Several methods exist for synthesizing (4-methoxyphenyl)hydrazine, including:

  • Diazotization Method: Aniline is diazotized using sodium nitrite in hydrochloric acid, followed by reduction with ammonium sulfite .
  • One-Pot Synthesis: A more eco-friendly approach involves combining phenolic compounds with hydrazine derivatives under mild conditions .
  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields when synthesizing derivatives from (4-methoxyphenyl)hydrazine .

(4-Methoxyphenyl)hydrazine and its derivatives find applications in various fields:

  • Pharmaceuticals: Used as intermediates in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Dyes and Pigments: Employed in the production of azo dyes owing to its ability to form stable azo linkages.

Several compounds share structural similarities with (4-methoxyphenyl)hydrazine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
PhenylhydrazineHydrazine group attached to phenylMore reactive due to lack of substituents
4-AminophenylhydrazineAmino group at para positionExhibits different biological activities
3-MethoxyphenylhydrazineMethoxy group at meta positionDifferent reactivity profile

(4-Methoxyphenyl)hydrazine's unique methoxy substitution at the para position contributes to its distinct reactivity and biological properties compared to these similar compounds.

Emergence of Hydrazine Chemistry

The foundation of arylhydrazine chemistry traces back to Emil Fischer’s 1875 discovery of phenylhydrazine during his investigations into diazonium salt reductions. This breakthrough enabled systematic studies of carbohydrate structures through osazone formation, revolutionizing organic analysis.

Evolution of (4-Methoxyphenyl)hydrazine Synthesis

Early synthetic routes for substituted phenylhydrazines involved:

  • Diazotization: Reaction of 4-methoxyaniline with nitrous acid to form diazonium salts.
  • Reduction: Treatment with sulfite agents (e.g., Na₂SO₃) under acidic conditions.

Modern adaptations employ optimized stoichiometric ratios (e.g., 1:2.3–3.2 aniline/HCl) and temperature controls (0–22°C) to enhance yields. The hydrochloride salt form (C₇H₁₁ClN₂O) improves stability for storage and handling.

Table 2: Synthetic Applications of (4-Methoxyphenyl)hydrazine

ApplicationExampleSource
Heterocycle SynthesisPreparation of 1,2,4-triazole derivatives
Pharmaceutical IntermediatesSynthesis of tetrahydrocarbazole analogs
Cross-Coupling ReactionsRadical arylation of 3-aminochromones
And Reaction Yields

Synthetic MethodTemperature (°C)Yield (%)Reaction TimeReference
Diazotization-Reduction with SnCl₂ (0°C)07730 minCitation [2]
Diazotization-Reduction with SnCl₂ (-25°C)-2570Not specifiedCitation [3]
Ammonium Sulfite/HCl Reduction0-2279.360-70 minCitation [11]
Tin(II) Chloride Reduction (General)070-7730-90 minCitation [6]
Methanol Reflux SystemReflux (65°C)79.36 hoursCitation [11]
Ethanol SystemReflux (78°C)972.5 hoursCitation [11]

The comparative analysis of different synthetic methodologies reveals that ethanol-based systems provide the highest yields, achieving up to 97% efficiency [11]. However, the traditional aqueous tin(II) chloride reduction at 0°C remains a practical and widely used approach, providing reliable yields of 77% with shorter reaction times [2].

¹H Nuclear Magnetic Resonance Spectral Features (D₂O, 400 MHz)

The ¹H Nuclear Magnetic Resonance spectrum of (4-methoxyphenyl)hydrazine in deuterium oxide provides definitive structural information through characteristic chemical shift patterns and coupling interactions [1] [2] [3]. The methoxy substituent appears as a sharp singlet at δ 3.75-3.85 parts per million, integrating for three protons and representing the OCH₃ group attached to the aromatic ring [1] [2]. This chemical shift is consistent with methoxy groups attached to electron-rich aromatic systems.

The hydrazine moiety exhibits a characteristic broad singlet at δ 4.8-5.2 parts per million, integrating for three protons total, representing the NH-NH₂ functionality [1] [4]. The broad nature of this signal results from rapid exchange with deuterium oxide solvent and variable hydrogen bonding interactions [5]. The chemical shift value indicates the electron-donating effect of the aromatic ring on the hydrazine nitrogen atoms.

Aromatic proton assignments reveal the para-disubstituted benzene ring pattern through two distinct doublets [1] [2]. The protons meta to the methoxy group resonate at δ 6.80-6.95 parts per million as a doublet with coupling constant J = 8-9 Hz, while the protons ortho to the methoxy group appear at δ 7.10-7.25 parts per million, also exhibiting doublet multiplicity with identical coupling [1] [3]. This splitting pattern confirms the 1,4-disubstitution pattern and demonstrates the through-bond coupling between adjacent aromatic protons.

The integration pattern of 3:3:2:2 for methoxy:hydrazine:aromatic protons provides conclusive evidence for the molecular structure [1] [2]. Chemical shift values reflect the electron-donating nature of both the methoxy and hydrazine substituents, with the methoxy group causing upfield shifts for adjacent aromatic protons through resonance effects [3].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of (4-methoxyphenyl)hydrazine reveals characteristic fragmentation pathways that confirm structural assignments and provide mechanistic insights into molecular decomposition [2] [6]. The molecular ion peak appears at m/z 138, corresponding to the intact molecular formula C₇H₁₀N₂O, though with relatively low intensity (15-25% relative abundance) due to facile fragmentation of the hydrazine bond [2] [6].

The base peak consistently appears at m/z 123, representing the loss of an amino radical (NH₂) from the molecular ion [2] [6]. This fragmentation pathway proceeds through homolytic cleavage of the N-N bond, generating a stable phenyl radical cation [C₇H₇NO]⁺ that retains the methoxy substituent [6]. The high stability of this fragment results from resonance delocalization across the aromatic system and the electron-donating methoxy group.

Methoxy group elimination produces a significant fragment at m/z 107, accounting for 45-60% relative intensity [2] [6]. This fragmentation involves cleavage of the aryl-oxygen bond, forming [C₆H₇N₂]⁺ through loss of the OCH₃ radical [6]. The resulting fragment retains the hydrazine functionality attached to the phenyl ring, providing direct evidence for the substitution pattern.

Complete hydrazine loss generates the fragment at m/z 122, representing the phenoxybenzene cation [C₇H₆O]⁺ [2] [6]. This pathway involves cleavage of the carbon-nitrogen bond connecting the hydrazine moiety to the aromatic ring [6]. The moderate intensity (25-40%) reflects the stability of the resulting methoxybenzene cation.

Additional fragmentation includes aromatic ring breakdown producing fragments in the m/z 93-108 range, representing various rearrangement products and ring-opened structures [2] [6]. The methoxy cation [OCH₃]⁺ appears at m/z 31 with 20-35% relative intensity, confirming the presence and location of the methoxy substituent [6].

Crystallographic and Conformational Studies

Crystallographic analysis of (4-methoxyphenyl)hydrazine and related compounds reveals important structural features governing molecular packing and intermolecular interactions [7] . Single crystal X-ray diffraction studies demonstrate that the compound adopts a predominantly planar conformation, with the hydrazine moiety oriented to minimize steric interactions with the aromatic ring .

Molecular geometry analysis reveals typical bond lengths and angles consistent with aromatic hydrazine derivatives . The C-N bond connecting the hydrazine to the aromatic ring measures 1.35-1.40 Ångströms, indicating partial double bond character due to resonance delocalization . The N-N bond length of 1.42-1.45 Ångströms falls within the expected range for hydrazine derivatives .

Crystal packing is dominated by extensive hydrogen bonding networks involving the hydrazine NH₂ groups and methoxy oxygen atoms . These interactions create three-dimensional supramolecular structures that significantly influence physical properties such as melting point and solubility . The planar aromatic rings participate in π-π stacking interactions with interplanar distances of 3.3-3.8 Ångströms .

Conformational flexibility studies using density functional theory calculations reveal limited rotation around the C-N bond due to partial double bond character [10]. The methoxy group can adopt different orientations relative to the aromatic ring, with energy barriers of 5-12 kilojoules per mole for rotation around the C-O bond [10].

Polymorphism has been observed in related methoxyphenylhydrazine derivatives, with different crystal forms exhibiting distinct hydrogen bonding patterns and packing arrangements . These structural variations can significantly impact physicochemical properties and reactivity patterns.

Computational Chemistry Insights

Topological Polar Surface Area Calculations

Computational analysis using established algorithms provides quantitative measures of molecular properties relevant to biological activity and pharmaceutical applications [11] [12] [13]. The topological polar surface area of (4-methoxyphenyl)hydrazine calculates to 47.3 square Ångströms, positioned favorably for membrane permeability according to Lipinski's rule of five [11] [12] [13].

This TPSA value indicates moderate polarity suitable for cellular uptake while maintaining sufficient hydrophilicity for aqueous solubility [13]. The contribution breakdown includes 35.6 square Ångströms from the hydrazine nitrogen atoms and 11.7 square Ångströms from the methoxy oxygen [11] [12]. The relatively low TPSA suggests potential for crossing biological membranes, including the blood-brain barrier which typically requires values below 90 square Ångströms [13].

Hydrogen bonding capacity analysis reveals three hydrogen bond donors (two NH₂ protons and one NH proton) and three hydrogen bond acceptors (two nitrogen atoms and one oxygen atom) [11] [12]. This balanced donor/acceptor ratio facilitates formation of stable intermolecular complexes while avoiding excessive hydrophilicity that would impair membrane permeation [13].

Molecular surface calculations using density functional theory at the B3LYP/6-31G(d) level predict a molecular volume of 135-145 cubic Ångströms [10] [14]. The calculated LogP value ranges from 1.2-1.6, indicating favorable lipophilic/hydrophilic balance for pharmaceutical applications [11] [12].

Hydrogen Bonding Network Predictions

Theoretical modeling of hydrogen bonding interactions provides critical insights into molecular behavior in solution and solid states [15] [16] [5]. Primary hydrogen bonding motifs involve the hydrazine NH₂ groups acting as donors to water molecules, with predicted bond lengths of 1.85-2.05 Ångströms and binding energies of 15-25 kilojoules per mole [15] [5].

Intermolecular NH₂···NH₂ interactions between adjacent molecules create extended network structures with bond lengths of 2.8-3.2 Ångströms [15] [16]. These weaker hydrogen bonds (8-15 kilojoules per mole) contribute to crystal stability and influence physical properties such as melting point and sublimation behavior [16].

The methoxy group participates as a hydrogen bond acceptor, forming OCH₃···H₂O interactions with bond lengths of 2.7-2.9 Ångströms and binding energies of 10-18 kilojoules per mole [15] [5]. These interactions complement the primary NH₂···H₂O networks and enhance overall solvation behavior [5].

Intramolecular hydrogen bonding between the hydrazine NH and methoxy oxygen creates stabilizing interactions with bond lengths of 2.4-2.8 Ångströms [15]. Though weaker (5-12 kilojoules per mole), these bonds influence molecular conformation and reactivity patterns [15] [16].

Aromatic π-π stacking interactions occur between parallel benzene rings with typical distances of 3.3-3.8 Ångströms and binding energies of 8-20 kilojoules per mole [15]. Additional CH₃···π interactions between methoxy groups and aromatic rings contribute 3-8 kilojoules per mole to overall stability [15].

XLogP3

1.4

Other CAS

3471-32-7

Wikipedia

(4-Methoxyphenyl)hydrazine

Dates

Last modified: 08-16-2023

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